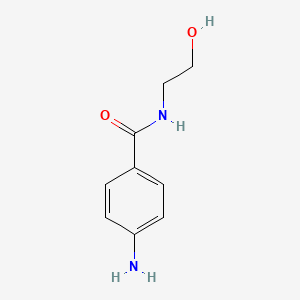

4-amino-N-(2-hydroxyethyl)benzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-8-3-1-7(2-4-8)9(13)11-5-6-12/h1-4,12H,5-6,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECHMIOBPCMIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332567 | |

| Record name | 4-amino-N-(2-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54472-45-6 | |

| Record name | 4-amino-N-(2-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-(2-hydroxyethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-amino-N-(2-hydroxyethyl)benzamide chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-amino-N-(2-hydroxyethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted benzamide derivative incorporating a primary aromatic amine, an amide linkage, and a primary alcohol. This unique combination of functional groups makes it a molecule of interest as a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectroscopic profile, a probable synthetic pathway, and essential safety information, grounded in established chemical principles and available data.

Chemical Identity and Core Properties

This compound belongs to the benzamide class of organic compounds, which are characterized by a benzene ring connected to an amide functional group.[1] The presence of an amino group at the para position and a hydroxyethyl substituent on the amide nitrogen imparts specific characteristics of reactivity and solubility.

Table 1: Core Identifiers and Properties

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 54472-45-6 | [2] |

| Molecular Formula | C₉H₁₂N₂O₂ | [2] |

| Molecular Weight | 180.21 g/mol | [2] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)NCCO)N | |

| InChI Key | YECHMIOBPCMIGF-UHFFFAOYSA-N | [2] |

| MDL Number | MFCD00462579 | [2] |

| Purity | Typically ≥95% - 98% |[2] |

Physicochemical Characteristics

The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological media. The dual nature of this compound—possessing both a hydrophobic aromatic core and polar functional groups—governs its solubility and physical state.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Solid | |

| Melting Point | No data available | |

| Boiling Point | No data available | [3] |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry |[2][3] |

Solubility Profile

While quantitative solubility data is limited, a qualitative prediction can be made based on its structure. The aromatic ring provides hydrophobic character. Conversely, the primary amine (-NH₂), amide (-CONH-), and hydroxyl (-OH) groups are capable of forming hydrogen bonds. This suggests:

-

Poor solubility in nonpolar solvents like hexane.

-

Sparingly soluble in water, where the polar groups can interact, though this is counteracted by the benzene ring.[4]

-

Good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF, which can effectively solvate the polar functionalities.[4]

Proposed Synthetic Pathway

While a specific discovery publication is not prominent, the synthesis of this compound can be logically achieved via a robust and well-established two-step chemical sequence.[5] This process involves the initial formation of an amide bond, followed by the chemical reduction of a nitro group to the target primary amine.

Step 1: Amide Bond Formation

The synthesis begins with the acylation of 2-aminoethanol (ethanolamine) with 4-nitrobenzoyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Step 2: Nitro Group Reduction

The resulting intermediate, N-(2-hydroxyethyl)-4-nitrobenzamide, is then subjected to a reduction reaction to convert the nitro group (-NO₂) into a primary amine (-NH₂). Several methods are effective for this transformation, including catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or chemical reduction with metals in acidic media (e.g., tin or iron in HCl).[5]

Caption: Proposed two-step synthesis of this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and confirmation of chemical compounds. The predicted data below is based on the characteristic chemical shifts and absorption frequencies of the molecule's functional groups.[6][7][8]

Caption: Key functional groups of this compound.

¹H NMR Spectroscopy

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (~6.5-8.0 ppm). Due to the electron-donating amino group and the electron-withdrawing amide group, a distinct splitting pattern is expected. The two protons ortho to the amino group will be upfield, while the two protons ortho to the carbonyl group will be downfield, both appearing as doublets.

-

Amine and Amide Protons: The two protons of the primary amine (-NH₂) will likely appear as a broad singlet. The single proton of the amide (-NH-) may also appear as a broad signal or a triplet if coupling to the adjacent CH₂ group is resolved. These signals are exchangeable with D₂O.[9]

-

Aliphatic Protons: The two methylene groups (-CH₂-CH₂-) will show distinct signals. The CH₂ group adjacent to the amide nitrogen will be deshielded and appear further downfield than the CH₂ group adjacent to the hydroxyl group. Both are expected to show complex splitting patterns (e.g., triplets or multiplets) due to coupling with each other and potentially with the adjacent NH and OH protons.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: The amide carbonyl carbon will have the most downfield chemical shift, typically in the range of 165-170 ppm.

-

Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbon attached to the amino group (C-NH₂) will be shifted upfield, while the carbon attached to the carbonyl group (C-C=O) will be shifted downfield.

-

Aliphatic Carbons: Two signals will be present for the two methylene carbons, typically in the 40-70 ppm range.

Infrared (IR) Spectroscopy

-

N-H Stretching: The primary amine will show two characteristic sharp peaks around 3300-3500 cm⁻¹. The secondary amide N-H stretch will appear as a single, broader peak in the same region.[7]

-

O-H Stretching: A broad absorption band for the hydroxyl group will be present around 3200-3600 cm⁻¹, potentially overlapping with the N-H stretches.

-

C=O Stretching (Amide I): A strong, sharp absorption peak characteristic of the amide carbonyl group will be observed around 1630-1680 cm⁻¹.[7]

-

N-H Bending (Amide II): A distinct peak corresponding to the N-H bend of the secondary amide will be found around 1510-1570 cm⁻¹.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 180.21). Key fragmentation patterns would likely involve the cleavage of the amide bond and the loss of the hydroxyethyl group.

Applications and Research Interest

Benzamide derivatives are a significant class of compounds in medicinal chemistry, forming the structural core of various therapeutic agents with anti-inflammatory, anticonvulsant, and antipsychotic properties.[10]

-

Drug Development: this compound serves as a valuable scaffold. The primary aromatic amine can be readily functionalized, for example, through diazotization or sulfonylation, to create diverse libraries of new chemical entities for drug screening. The primary alcohol offers another site for modification, such as esterification or etherification.

-

Polymer Science: The presence of two reactive sites (amine and alcohol) makes it a potential monomer for the synthesis of specialty polyamides or polyurethanes with unique properties.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Statements: According to available safety data, the compound is classified with the following hazards:

-

Handling Recommendations:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[2][3] Recommended storage temperature is between 2-8°C.[2]

Conclusion

This compound is a multifunctional organic compound with well-defined chemical properties. Its structure, featuring aromatic, amine, amide, and alcohol moieties, provides a rich platform for chemical modification and spectroscopic characterization. Understanding its core properties, synthetic routes, and safety profile is fundamental for its effective application in research, particularly in the fields of synthetic medicinal chemistry and materials development.

References

Sources

- 1. Benzamides | Fisher Scientific [fishersci.com]

- 2. This compound | 54472-45-6 [sigmaaldrich.com]

- 3. 54472-45-6|this compound|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 9. m.youtube.com [m.youtube.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-Depth Technical Guide to 4-amino-N-(2-hydroxyethyl)benzamide

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of 4-amino-N-(2-hydroxyethyl)benzamide. This document provides detailed methodologies, physicochemical properties, and insights into the compound's relevance within the broader context of medicinal chemistry.

Introduction: The Benzamide Scaffold in Drug Discovery

Benzamides represent a privileged scaffold in medicinal chemistry, forming the core structure of a diverse array of therapeutic agents. Their synthetic tractability and ability to form key hydrogen bonding interactions make them ideal candidates for drug design. The title compound, this compound, incorporates several key features: a primary aromatic amine, an amide linkage, and a primary alcohol. These functional groups offer multiple points for modification, influencing the molecule's pharmacokinetic and pharmacodynamic properties. Understanding the fundamental characteristics of this compound is the first step toward exploring its potential in areas such as anti-arrhythmic, antimicrobial, or anti-inflammatory drug discovery programs.[1][2] This guide provides the foundational knowledge required for such explorations.

Physicochemical and Structural Properties

Accurate characterization of a compound's physical and chemical properties is fundamental to its development. This compound is a white to off-white solid at room temperature. Its key identifiers and computed properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 180.20 g/mol | PubChem CID 458761[3] |

| Molecular Formula | C₉H₁₂N₂O₂ | PubChem CID 458761[3] |

| IUPAC Name | This compound | PubChem CID 458761[3] |

| CAS Number | 54472-45-6 | PubChem CID 458761[3] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)NCCO)N | PubChem CID 458761[3] |

| InChI Key | YECHMIOBPCMIGF-UHFFFAOYSA-N | PubChem CID 458761[3] |

| Hydrogen Bond Donors | 3 | PubChem CID 458761[3] |

| Hydrogen Bond Acceptors | 3 | PubChem CID 458761[3] |

| LogP (Computed) | -0.6 | PubChem CID 458761[3] |

Synthesis and Purification

The synthesis of this compound is most logically achieved through a robust two-step sequence involving an initial amide coupling followed by the reduction of a nitro group. This approach ensures high yields and utilizes readily available starting materials.

Synthetic Workflow Diagram

Caption: A two-step synthesis workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-(2-hydroxyethyl)-4-nitrobenzamide

-

In a 250 mL round-bottom flask, dissolve ethanolamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Dissolve 4-nitrobenzoyl chloride (1.05 eq) in anhydrous DCM in a separate flask.

-

Add the 4-nitrobenzoyl chloride solution dropwise to the cooled ethanolamine solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of this compound

-

Dissolve the crude N-(2-hydroxyethyl)-4-nitrobenzamide (1.0 eq) from the previous step in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

-

Carefully add concentrated hydrochloric acid (HCl) and heat the mixture to reflux (approximately 70-80°C) for 3-5 hours.

-

Monitor the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: A mixed solvent system, such as ethyl acetate/hexane or ethanol/water, is often effective for recrystallizing benzamides.[4][5]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., ethyl acetate or ethanol).

-

Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add the anti-solvent (e.g., hexane or water) to the hot solution until it becomes slightly turbid. Reheat gently until the solution is clear, then allow it to cool slowly to room temperature.

-

Isolation: Further cool the flask in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Drying: Wash the crystals with a small amount of cold anti-solvent and dry them under vacuum to a constant weight.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

Analytical Workflow Diagram

Caption: Standard workflow for the analytical characterization of the final compound.

Predicted Spectral Data

While experimental spectra should be acquired for definitive confirmation, the following table outlines the predicted spectral characteristics based on the compound's structure and data from analogous molecules.[6]

| Technique | Predicted Observations |

| ¹H NMR | Signals corresponding to aromatic protons (likely two doublets in the 6.5-7.8 ppm range), amine (NH₂) protons (a broad singlet), amide (NH) proton (a triplet), and two methylene (-CH₂-) groups of the hydroxyethyl chain (triplets or multiplets). |

| ¹³C NMR | Resonances for the carbonyl carbon (~167 ppm), aromatic carbons (4 distinct signals in the ~113-152 ppm range), and the two aliphatic carbons of the hydroxyethyl group.[7] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide, ~3200-3400 cm⁻¹), O-H stretching (alcohol, broad ~3300 cm⁻¹), C=O stretching (amide I band, ~1640 cm⁻¹), and N-H bending (amide II band, ~1550 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 181.0977, corresponding to the chemical formula C₉H₁₃N₂O₂⁺. |

Biological Context: A Metabolite of Procainamide

This compound is structurally related to the well-known Class Ia antiarrhythmic drug, Procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide).[3][8] The metabolism of procainamide is a critical factor in its therapeutic action and toxicity profile. One of the metabolic pathways involves dealkylation of the tertiary amine.[9] While not a primary metabolite, the core structure of this compound shares significant similarity with potential metabolic products of procainamide and its derivatives.

The primary metabolic routes for procainamide are N-acetylation by N-acetyltransferase 2 (NAT2) to form N-acetylprocainamide (NAPA), which also has antiarrhythmic activity, and oxidation via cytochrome P450 enzymes.[3][9][10] Understanding these pathways is crucial for drug development professionals, as metabolic stability, metabolite activity, and potential for drug-drug interactions are key considerations.

Simplified Metabolic Pathway of Procainamide

Caption: Simplified metabolic pathways of the related drug, procainamide.

Conclusion and Future Directions

This guide has detailed the essential physicochemical properties, a reliable synthetic route, and standard characterization protocols for this compound. Its structural relationship to known bioactive molecules, such as procainamide, suggests that it may serve as a valuable building block or a starting point for the design of novel therapeutic agents. Future research could focus on derivatizing the primary amine or the hydroxyl group to explore structure-activity relationships in various biological assays, including antimicrobial, antifungal, or cardiovascular screens.[11][12][13][14] The methodologies presented herein provide a solid and validated foundation for any researcher or drug development professional to begin work with this versatile compound.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Li, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3500.

- Deng, P., et al. (2017). Metabolomics reveals the metabolic map of procainamide in humans and mice. Biochemical Pharmacology, 145, 126-140.

- Li, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PubMed.

- Xu, L., et al. (2021). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 26(16), 4983.

- Al-Wabli, R. I., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors. Molecules, 26(11), 3344.

- PubChem. (n.d.). Procainamide. National Center for Biotechnology Information.

- Karlsson, E. (1978). Clinical pharmacokinetics of procainamide. Clinical Pharmacokinetics, 3(2), 97-107.

- Dr. Bhanu Prakash. (2020, May 12). Antiarrhythmic Drugs - Class 1A agents (Procainamide). YouTube.

- Google Patents. (n.d.). Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde.

- PubChem. (n.d.). This compound - Spectral Information. National Center for Biotechnology Information.

- Anarado, C. J. O., et al. (2023). Synthesis and Characterization of 4-amino-N'-[(1E)-1-(2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene]benzohydrazide and its Cu(II), Ni(II), Zn(II) and Mn(II) Complexes. Molekul, 18(2), 306-318.

- Al-Ostoot, F. H., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2209.

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4).

- Google Patents. (n.d.). 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide preparation method.

- Elangovan, N., et al. (2023). Synthesis, characterization, computational, excited state properties, wave function, and molecular docking studies of (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzenesulfonamide. Journal of Molecular Structure, 1286, 135503.

- Wang, W., et al. (2020). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. Chemical Biology & Drug Design, 95(3), 388-393.

- The Royal Society of Chemistry. (2021). Supporting Information.

- Gençer, N., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Archiv der Pharmazie, 354(9), e2100115.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Procainamide - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. Procainamide | C13H21N3O | CID 4913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Metabolomics reveals the metabolic map of procainamide in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical pharmacokinetics of procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors [pubmed.ncbi.nlm.nih.gov]

4-amino-N-(2-hydroxyethyl)benzamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-amino-N-(2-hydroxyethyl)benzamide

Introduction

This compound is a bespoke chemical entity featuring a primary aromatic amine, an amide linkage, and a primary alcohol. This unique combination of functional groups makes it a versatile intermediate in the development of more complex molecules, particularly within the pharmaceutical and materials science sectors. Its structure serves as a valuable scaffold for introducing hydrophilicity and hydrogen bonding capabilities, while the reactive primary amine offers a key site for further chemical elaboration. For instance, analogous structures are investigated as intermediates in the synthesis of pharmacologically active agents, such as precursors to the H2 receptor antagonist Ranitidine.[1][2][3]

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the principal synthetic pathways to this compound. As a Senior Application Scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles, the rationale for methodological choices, and field-proven insights to ensure successful and reproducible synthesis. We will dissect two primary strategies: a robust two-step pathway involving a nitro-intermediate and a more direct, though potentially challenging, single-step amidation.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two practical disconnection points. The most apparent is the amide bond, leading back to 4-aminobenzoic acid and ethanolamine. A more strategic disconnection, however, involves a functional group interconversion of the amine, suggesting a nitro group as a stable precursor. This latter approach forms the basis of our primary synthetic pathway, as it circumvents challenges associated with the reactivity of the free amino group during amide bond formation.

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Pathway: Two-Step Acylation and Reduction

This is the most reliable and widely applicable method for synthesizing the title compound. The strategy leverages the use of a nitro group as a masked, or protected, form of the amine. This prevents the undesired reactivity of the amino group during the initial amide bond formation, leading to a cleaner reaction with higher yields.

Step 1: Synthesis of N-(2-hydroxyethyl)-4-nitrobenzamide

This step involves the formation of the amide bond via nucleophilic acyl substitution between 4-nitrobenzoyl chloride and ethanolamine. This is a variation of the classic Schotten-Baumann reaction.[4]

Mechanism and Rationale: 4-Nitrobenzoyl chloride is a highly reactive acylating agent due to the electron-withdrawing nature of both the chlorine atom and the nitro group, which makes the carbonyl carbon highly electrophilic.[5] Ethanolamine acts as the nucleophile, attacking the carbonyl carbon. The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to scavenge this HCl.[4] Failure to neutralize the acid would result in the protonation of the ethanolamine, rendering it non-nucleophilic and halting the reaction.[5]

Sources

- 1. EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation - Google Patents [patents.google.com]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. Ranitidine Hydrochloride | C13H23ClN4O3S | CID 3033332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Guide to the Spectroscopic Characterization of 4-amino-N-(2-hydroxyethyl)benzamide

Introduction: The Imperative of Structural Verification in Drug Development

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For novel compounds like 4-amino-N-(2-hydroxyethyl)benzamide (Molecular Formula: C₉H₁₂N₂O₂, Molecular Weight: 180.20 g/mol ), a derivative of the versatile benzamide scaffold, a comprehensive spectroscopic analysis is not merely a procedural step but a fundamental requirement for scientific integrity.[1] This guide provides an in-depth examination of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound.

This document is designed for researchers, scientists, and drug development professionals, offering not just raw data but a field-proven perspective on experimental design, data interpretation, and the synergistic power of these analytical methods. By understanding the causality behind each spectral feature, we can construct a self-validating data package that ensures the identity, purity, and structural integrity of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The Rationale Behind NMR Experimental Design

The choice of a high-resolution NMR spectrometer (e.g., 400 MHz or higher) is critical for achieving the spectral dispersion necessary to resolve complex spin systems, particularly in the aromatic region.[2] The selection of a deuterated solvent, such as DMSO-d₆, is a key decision. Its ability to dissolve a wide range of compounds and its high boiling point are advantageous; moreover, the labile protons (amine -NH₂, amide -NH, and hydroxyl -OH) are less prone to rapid exchange than in solvents like D₂O, allowing for their observation in the ¹H spectrum.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrumentation & Setup: Utilize a high-field NMR spectrometer (e.g., 500 MHz) equipped with a broadband probe. Ensure the instrument is properly tuned and shimmed to the sample for optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum over a spectral width of 0 to 200 ppm.

-

A greater number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay, FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO-d₆ at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Data Interpretation and Results

The NMR spectra provide a detailed fingerprint of the molecule's carbon-hydrogen framework.

¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Peak Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| a | 7.59 | Doublet | 8.7 | 2H | Ar-H (ortho to C=O) |

| b | 6.55 | Doublet | 8.7 | 2H | Ar-H (ortho to NH₂) |

| c | 8.05 | Triplet | 5.6 | 1H | Amide NH |

| d | 5.82 | Singlet (broad) | - | 2H | Amine NH ₂ |

| e | 4.75 | Triplet | 5.5 | 1H | Hydroxyl OH |

| f | 3.45 | Quartet | 6.0 | 2H | N-CH ₂-CH₂-OH |

| g | 3.27 | Quartet | 6.0 | 2H | N-CH₂-CH ₂-OH |

Interpretation Insights: The aromatic region displays a classic AA'BB' system, with two doublets confirming the 1,4-disubstitution pattern. The protons ortho to the electron-withdrawing amide group (a) are significantly downfield compared to those ortho to the electron-donating amino group (b). The labile protons of the amide, amine, and hydroxyl groups are clearly visible, with their chemical shifts and multiplicities providing further structural confirmation. The coupling between the two methylene groups (f and g) of the hydroxyethyl side chain appears as two quartets due to coupling with both the adjacent CH₂ and the NH proton.

¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 166.5 | Amide C =O |

| 152.2 | Ar-C -NH₂ |

| 129.1 | Ar-C H (ortho to C=O) |

| 120.3 | Ar-C -C=O |

| 112.5 | Ar-C H (ortho to NH₂) |

| 59.8 | N-CH₂-C H₂-OH |

| 42.4 | N-C H₂-CH₂-OH |

Interpretation Insights: The ¹³C spectrum shows all 7 unique carbon environments as expected (note that the two pairs of aromatic CH carbons are chemically equivalent). The downfield signal at 166.5 ppm is characteristic of an amide carbonyl carbon. The aromatic carbons are spread according to the electronic effects of the substituents, and the two aliphatic carbons of the hydroxyethyl group are clearly resolved in the upfield region.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending) at specific frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)

The ATR technique is favored for its simplicity and minimal sample preparation.

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Scan: Apply pressure to ensure firm contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Workflow for IR Analysis

Caption: Workflow for ATR-FTIR sample preparation and analysis.

Data Interpretation and Results

The IR spectrum provides definitive evidence for the key functional groups present in the molecule.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3450 - 3200 (broad) | N-H and O-H Stretch | Primary Amine (NH₂), Secondary Amide (N-H), Alcohol (O-H) |

| 3050 - 3010 | C-H Stretch | Aromatic C-H |

| 2940 - 2850 | C-H Stretch | Aliphatic C-H (CH₂) |

| ~1635 | C=O Stretch | Amide I Band[2] |

| ~1590 | N-H Bend | Amide II Band[2] |

| ~1560 & ~1480 | C=C Stretch | Aromatic Ring |

| ~1280 | C-N Stretch | Aromatic Amine |

| ~1050 | C-O Stretch | Primary Alcohol |

Interpretation Insights: The very broad band in the 3450-3200 cm⁻¹ region is a composite of overlapping stretching vibrations from the N-H bonds of both the primary amine and the secondary amide, as well as the O-H bond of the alcohol. This is a hallmark feature of the molecule. The strong absorption around 1635 cm⁻¹ is definitively assigned to the amide carbonyl (Amide I), while the band at ~1590 cm⁻¹ corresponds to the N-H bending (Amide II), confirming the amide linkage.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy and for gaining structural information from its fragmentation patterns upon ionization.

Experimental Protocol: Electron Ionization (EI) GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet, where it is vaporized.

-

Separation: The vaporized sample travels through the GC column, separating it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, high-energy electrons (typically 70 eV) bombard the molecule, causing it to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Workflow for Mass Spectrometry Analysis

Caption: Workflow for GC-MS sample analysis and interpretation.

Data Interpretation and Results

The mass spectrum provides the molecular weight and a logical fragmentation pattern consistent with the proposed structure.

Key Mass Spectrometry Data (EI-MS)

| m/z | Proposed Ion Structure | Fragment Lost |

| 180 | [M]⁺• (Molecular Ion) | - |

| 136 | [H₂N-C₆H₄-CONH₂]⁺• | •CH₂OH |

| 120 | [H₂N-C₆H₄-CO]⁺ | •NHCH₂CH₂OH |

Interpretation Insights: The peak at m/z 180 corresponds to the molecular ion [M]⁺•, confirming the molecular weight of 180 g/mol .[1] The fragmentation pattern is highly informative. A common fragmentation pathway for amides is α-cleavage to the carbonyl group.[3] The prominent peak at m/z 120 is attributed to the stable 4-aminobenzoyl cation, formed by cleavage of the amide C-N bond.[1] The fragment at m/z 136 arises from the loss of a •CH₂OH radical (mass 31) from the molecular ion, a characteristic fragmentation for primary alcohols. This logical fragmentation cascade provides strong, corroborating evidence for the structure of this compound.

Conclusion: A Unified Structural Confirmation

The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. NMR spectroscopy delivers the definitive carbon-hydrogen framework and atom connectivity. IR spectroscopy rapidly confirms the presence of all key functional groups—amine, amide, alcohol, and aromatic ring. Finally, mass spectrometry verifies the correct molecular weight and shows a fragmentation pattern perfectly consistent with the proposed structure. This integrated dataset forms a robust, self-validating package that meets the rigorous standards required for advanced research and drug development, ensuring that subsequent biological and chemical studies are based on a molecule of confirmed identity and integrity.

References

- PubChem. This compound. National Center for Biotechnology Information.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

Sources

Solubility of 4-amino-N-(2-hydroxyethyl)benzamide in organic solvents

Initiating Solubility Research

I'm now starting a thorough search to determine the solubility of 4-amino-N-(2-hydroxyethyl)benzamide across various organic solvents. I'm focusing on finding quantitative data, experimental methods, and underlying principles. I am hoping to get precise information.

Expanding Data Search

I'm now expanding my search for detailed solubility data on this compound and its structural characteristics to better inform my analysis. I am looking into functional groups and potential interactions to shape my understanding of the solubility behavior. Simultaneously, I've begun structuring the technical guide, outlining key sections to logically present information.

Defining Analytical Scope

I'm now zeroing in on defining the analytical scope. My efforts involve a comprehensive literature review for solubility data, as well as the detailed characteristics of this compound and intermolecular interactions. I'm focusing on solubility methods and solvent properties, while simultaneously working on sections for the technical guide. I'm now aiming for clear presentation.

Seeking Solubility Data

I've been digging into the solubility of "4-amino-N-(2-hydroxy ethyl)benzamide" in organic solvents. My initial search didn't unearth direct quantitative data for this precise compound. However, the results did provide some relevant information that I'm now cross-referencing. I am going to see if I can extrapolate from these related materials.

Analyzing Analogous Compounds

I'm now cross-referencing physicochemical properties and solubility data of structurally similar compounds, like 4-amino-N-(2-chlorophenyl)benzamide. I've also found details on the shake-flask method, which seems ideal for determining the solubility of our compound. The initial PubChem data on molecular structure, formula, and weight are very helpful too, giving context for the polarity. I'm building a plan to deduce values, though direct data remains elusive.

Formulating the Framework

I've hit a roadblock in finding direct solubility data, shifting my focus from presenting existing values to building a robust framework. I've gathered PubChem data on the compound's structure and related details, along with solubility data for structurally similar compounds. The "shake-flask method" is now the center of the plan, as well as details on general solubility principles. I'll need to figure out how to address potential purification issues as well.

Shifting to a Process Guide

My search has turned up a wealth of related information, although no direct quantitative data on the solubility of the target compound exists. I'm now crafting a framework focusing on how to determine solubility, which is the revised focus. The plan is to create a detailed, step-by-step guide around the shake-flask method, including visualizations, and a synthesis of the knowledge I've gathered.

Developing the Guide Framework

I've shifted gears; the focus is now constructing a guide on how to determine the solubility of our compound. My plan hinges on the shake-flask method as the cornerstone, supplemented by the analysis of related materials and compounds, alongside solubility principles and the compound's properties. I am crafting a detailed, step-by-step protocol, supplemented with visualizations, to equip researchers to assess solubility independently.

Biological activity of 4-aminobenzamide derivatives

An In-depth Technical Guide to the Biological Activity of 4-Aminobenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminobenzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore for a diverse range of biologically active compounds. While initially recognized for its role as a simple inhibitor of poly(ADP-ribose) polymerase (PARP), its derivatives have been successfully developed into potent, clinically approved drugs and investigational agents targeting a spectrum of diseases. This guide provides a comprehensive technical overview of the biological activities of 4-aminobenzamide derivatives, with a primary focus on their mechanism as PARP inhibitors in oncology. It delves into the critical structure-activity relationships that govern their potency and selectivity, details their therapeutic applications beyond cancer, and provides robust, field-proven protocols for their evaluation.

The Core Directive: PARP Inhibition

The most profound biological activity associated with the 4-aminobenzamide scaffold is the inhibition of the poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1 and PARP2. These enzymes are critical components of the DNA damage response (DDR) system.

The Role of PARP1 in DNA Single-Strand Break Repair

PARP1 acts as a first responder to DNA damage, specifically single-strand breaks (SSBs).[1] Upon detecting a break, PARP1 binds to the damaged DNA, triggering a conformational change that activates its catalytic activity.[1] Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nearby nuclear proteins, a process called PARylation.[1][2] These negatively charged PAR chains act as a scaffold, recruiting other key DNA repair proteins, such as XRCC1, to the site of damage to execute the repair process.[1][3]

Caption: PARP1 signaling in DNA single-strand break repair.

Mechanisms of Inhibition: Catalytic vs. PARP Trapping

4-Aminobenzamide and its more potent derivatives function as competitive inhibitors by mimicking the nicotinamide moiety of NAD+, binding to the catalytic pocket of PARP enzymes and preventing the synthesis of PAR chains.[1][4] This is known as catalytic inhibition .

However, a more potent and cytotoxic mechanism of action for many clinically approved PARP inhibitors is PARP trapping .[5] This phenomenon occurs when the inhibitor not only blocks the enzyme's catalytic function but also stabilizes the PARP-DNA complex, effectively "trapping" the enzyme at the site of the DNA lesion.[3][5] This trapped complex is itself a cytotoxic lesion that obstructs DNA replication and repair machinery, leading to the collapse of replication forks and the formation of more lethal double-strand breaks (DSBs).[3][4][5] The trapping efficiency of an inhibitor often correlates more strongly with its anticancer activity than its catalytic inhibitory potency alone.[5]

The Principle of Synthetic Lethality in Oncology

The therapeutic success of PARP inhibitors in oncology is rooted in the concept of synthetic lethality . This occurs when a combination of two genetic defects (or a genetic defect and a drug) leads to cell death, whereas either event alone is survivable.[4]

Many hereditary breast and ovarian cancers are caused by mutations in the BRCA1 or BRCA2 genes, which are essential for repairing DSBs through a high-fidelity pathway called homologous recombination (HR).[6] In these HR-deficient cancer cells, the repair of DSBs is compromised.

When a PARP inhibitor is introduced, the repair of SSBs is also blocked.[5] These unrepaired SSBs accumulate and are converted into DSBs during DNA replication.[3] The cancer cell, lacking a functional HR pathway, cannot repair these DSBs and is driven into apoptosis.[2] In contrast, healthy cells with functional HR can still repair the DSBs, creating a therapeutic window to selectively kill cancer cells.[6]

Structure-Activity Relationship (SAR) of Benzamide-Based PARP Inhibitors

The development of potent and selective PARP inhibitors has been guided by extensive SAR studies. The 4-aminobenzamide core serves as the fundamental pharmacophore that binds to the NAD+ pocket, but modifications to the appended chemical structures are critical for defining the drug's overall profile.[5]

-

The Benzamide Core: The carboxamide group is essential for forming key hydrogen bonds within the nicotinamide-binding pocket of the PARP enzyme. An intramolecular hydrogen bond can further optimize this interaction.[3]

-

Substituents and Potency: The nature of substituents elsewhere on the molecule dictates potency, selectivity, and pharmacokinetic properties. For instance, in one series of benzimidazole inhibitors, geminal dimethyl groups on a methylene-amino substituent were found to be more potent than mono-methyl versions.[3]

-

Steric Hindrance: The size of substituents plays a crucial role. Smaller cycloalkanes (e.g., cyclopropyl) at certain positions are well-tolerated, while larger rings can be detrimental to potency due to steric clashes within the binding site.[3]

-

Selectivity (PARP1 vs. PARP2): While PARP1 and PARP2 share high homology in their catalytic domains, subtle differences can be exploited to achieve selectivity. Modifications that interact favorably with unique residues or water-mediated hydrogen bonds in PARP2 can confer stronger affinity for that isoform.[7]

Table 1: Comparative Activity of Clinically Relevant PARP Inhibitors This table summarizes the half-maximal inhibitory concentration (IC50) values for several FDA-approved PARP inhibitors, which all share the benzamide pharmacophore, against key PARP family enzymes. Lower values indicate higher potency.

| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP3 IC50 (nM) | TNKS1 IC50 (nM) | Reference(s) |

| Olaparib | 1.5 | 0.8 | 6.4 | 4.1 | [4] |

| Rucaparib | 1.4 | 0.2 | 160 | 0.7 | [4] |

| Niraparib | 3.8 | 2.1 | 1000 | 1.8 | [4] |

| Talazoparib | 0.6 | 0.3 | 200 | 0.3 | [4] |

| Veliparib | 5.2 | 2.9 | - | - | [7] |

Data compiled from published literature. Values can vary based on assay conditions.

Broader Therapeutic Applications

While oncology remains the primary application, the biological activities of 4-aminobenzamide derivatives extend to other therapeutic areas.

-

Neuroprotection and Ischemia: PARP1 hyperactivation during cerebral ischemia contributes significantly to neuronal cell death by depleting cellular NAD+ and ATP stores.[2][8] Studies have shown that 3-aminobenzamide, a canonical PARP inhibitor, can reduce infarct volume and neutrophil infiltration after transient focal cerebral ischemia in animal models.[8] More complex benzyloxy benzamide derivatives have also been developed as potent neuroprotective agents for treating ischemic stroke.

-

Anti-inflammatory Activity: The transcription factor NF-κB is a master regulator of inflammation. Some N-substituted benzamides and nicotinamides have been shown to exert anti-inflammatory effects by inhibiting NF-κB activation, thereby reducing the production of pro-inflammatory cytokines like TNF-α. Other derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

-

Other Activities: The versatility of the 4-aminobenzamide scaffold has led to its exploration in other contexts. Derivatives have been synthesized and evaluated as potential tyrosine kinase inhibitors, antimicrobial agents, and inhibitors of other epigenetic targets like chromobox protein CBX2.

Key Methodologies for Evaluating Biological Activity

A multi-assay approach is essential for the comprehensive evaluation of a novel 4-aminobenzamide derivative. The following workflow outlines the logical progression from initial enzyme screening to cell-based functional assays.

Sources

- 1. Synthesis and SAR of novel, potent and orally bioavailable benzimidazole inhibitors of poly(ADP-ribose) polymerase (PARP) with a quaternary methylene-amino substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of N-Substituted Benzamides: An In-depth Technical Guide

Introduction

N-substituted benzamides represent a versatile class of pharmacologically active compounds with a broad spectrum of therapeutic applications. Their remarkable clinical utility stems from their ability to modulate a diverse array of molecular targets, leading to effects ranging from antipsychotic and antiemetic to anticancer and anti-inflammatory activities. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of N-substituted benzamides, delving into their mechanisms of action, showcasing relevant quantitative data, and providing detailed experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of therapeutic agents.

Dopamine D2 and D3 Receptors: Modulating Neurotransmission

A primary and well-established therapeutic target of many N-substituted benzamides is the dopamine receptor family, specifically the D2 and D3 subtypes. These G protein-coupled receptors play a crucial role in neurotransmission, and their modulation is central to the treatment of various psychiatric disorders.

Mechanism of Action: A Tale of Two Receptor Populations

N-substituted benzamides, such as the atypical antipsychotic amisulpride, exhibit a fascinating dose-dependent mechanism of action on dopamine D2/D3 receptors.[1] This is attributed to their differential affinity for presynaptic autoreceptors versus postsynaptic receptors.

-

Low Doses: Targeting Presynaptic Autoreceptors At lower concentrations, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors.[1][2][3][4] These autoreceptors normally provide a negative feedback mechanism, inhibiting dopamine synthesis and release when activated by dopamine in the synaptic cleft. By antagonizing these autoreceptors, N-substituted benzamides effectively "cut the brakes" on dopamine release, leading to an increase in dopaminergic transmission. This enhanced dopamine signaling in the prefrontal cortex is thought to be responsible for the observed efficacy against the negative symptoms of schizophrenia and for the antidepressant effects seen in dysthymia.[5][6]

-

High Doses: Postsynaptic Receptor Blockade At higher therapeutic doses, these compounds also act as antagonists at postsynaptic D2/D3 receptors, primarily in limbic regions.[1][2][3] This blockade of postsynaptic receptors mitigates the overactive dopaminergic signaling associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. The selectivity of some benzamides for limbic over striatal dopamine receptors may contribute to their lower incidence of extrapyramidal side effects compared to traditional antipsychotics.[1][4]

The downstream signaling of D2 and D3 receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, N-substituted benzamides prevent this dopamine-induced decrease in cAMP.

Signaling Pathway of Dopamine D2/D3 Receptor Antagonism by N-Substituted Benzamides

Caption: Dose-dependent antagonism of dopamine D2/D3 receptors.

Quantitative Data: Receptor Binding Affinities

The affinity of N-substituted benzamides for dopamine receptors can be quantified using radioligand binding assays. The table below summarizes the binding affinities (Ki values) of several representative compounds for D2 and D3 receptors.

| Compound | Receptor | Ki (nM) | Reference |

| Amisulpride | D2 | 2.8 | |

| Amisulpride | D3 | 3.2 | |

| Raclopride | D2 | 1.8 | [7] |

| YM-09151-2 | D2 | ~1 | [7] |

| Clebopride | D2 | Potent | [7] |

Experimental Protocol: Dopamine Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of N-substituted benzamides to dopamine D2 receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing human dopamine D2 receptors

-

Radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride)

-

Unlabeled competitor (the N-substituted benzamide of interest)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

96-well microplates

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the N-substituted benzamide in assay buffer.

-

Reaction Setup: In a 96-well plate, add in the following order:

-

Assay buffer

-

Cell membranes (typically 10-20 µg of protein per well)

-

The N-substituted benzamide at various concentrations or vehicle (for total binding) or a saturating concentration of a known D2 antagonist like haloperidol (for non-specific binding).

-

Radioligand at a concentration near its Kd value.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Dopamine Receptor Radioligand Binding Assay

Caption: Mechanism of 5-HT4 receptor agonism.

Quantitative Data: Receptor Activity

The activity of N-substituted benzamides at serotonin receptors can be characterized by their binding affinities (Ki) or their functional potencies (EC50 or pA2 values).

| Compound | Receptor | Activity | Value | Reference |

| Zacopride | 5-HT3 | Antagonist | Ki = 3-11 nM | [8] |

| Prucalopride | 5-HT4 | Agonist | pEC50 = 7.50 | |

| R076186 | 5-HT4 | Agonist | pEC50 = 7.57 | |

| GR 113808 | 5-HT4 | Antagonist | pKB = 9.43 | [9] |

| GR 125487 | 5-HT4 | Antagonist | pKB = 10.12 | [9] |

Experimental Protocol: In Vitro 5-HT4 Receptor Agonist Assay

This protocol describes an in vitro bioassay to assess the agonist activity of N-substituted benzamides on 5-HT4 receptors using isolated human large intestinal circular muscle. Materials:

-

Human large intestinal tissue

-

Krebs solution

-

Potassium chloride (KCl)

-

N-substituted benzamide of interest

-

5-HT4 receptor antagonist (e.g., GR 113808)

-

Organ bath setup with force transducers

Procedure:

-

Tissue Preparation: Prepare circular muscle strips from the human large intestine and mount them in organ baths containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Contraction: Induce a stable contractile tension in the muscle strips by adding 80 mM KCl to the organ bath. This also reduces spontaneous contractility. 3. Agonist Addition: Once a stable contraction is achieved, cumulatively add increasing concentrations of the N-substituted benzamide to the organ bath and record the resulting relaxation of the muscle strip.

-

Antagonist Challenge (for validation): In a separate set of experiments, pre-incubate the muscle strips with a selective 5-HT4 receptor antagonist (e.g., GR 113808) before adding the N-substituted benzamide to confirm that the observed relaxation is mediated by 5-HT4 receptors.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by KCl. Plot the percentage of relaxation against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50 value.

Histone Deacetylases (HDACs): Epigenetic Modulation in Cancer Therapy

A growing area of interest is the activity of certain N-substituted benzamides as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins. Their dysregulation is a hallmark of many cancers.

Mechanism of Action: Re-awakening Silenced Genes

N-substituted benzamides, such as entinostat (MS-275), are selective inhibitors of Class I HDACs, particularly HDAC1 and HDAC3. [10]The mechanism of inhibition involves the benzamide moiety acting as a zinc-binding group, chelating the zinc ion in the active site of the enzyme. [6] By inhibiting HDACs, these compounds lead to an accumulation of acetylated histones. This results in a more open and transcriptionally active chromatin structure, which can lead to the re-expression of silenced tumor suppressor genes. [10]The upregulation of genes like p21WAF1/CIP1 can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Mechanism of HDAC Inhibition by N-Substituted Benzamides

Caption: Inhibition of HDACs leads to histone hyperacetylation and tumor suppressor gene expression.

Quantitative Data: HDAC Inhibitory Activity

The potency of N-substituted benzamides as HDAC inhibitors is typically expressed as their half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 | Reference |

| Entinostat (MS-275) | HDAC1 | 0.51 µM | |

| Entinostat (MS-275) | HDAC3 | 1.7 µM | |

| Entinostat (MS-275) | A2780 cells | 41.5 nM | |

| Entinostat (MS-275) | Calu-3 cells | >4.71 µM |

Experimental Protocol: In Vitro HDAC Activity Assay (Fluorometric)

This protocol describes a common method for measuring the in vitro activity of HDACs and the inhibitory potential of N-substituted benzamides using a fluorogenic substrate.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1 or HDAC3)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

N-substituted benzamide of interest

-

HDAC inhibitor (e.g., Trichostatin A) for positive control

-

Developer solution

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the N-substituted benzamide in HDAC assay buffer.

-

Reaction Setup: In a 96-well plate, add the following:

-

HDAC assay buffer

-

HDAC enzyme

-

N-substituted benzamide at various concentrations or vehicle (for control) or Trichostatin A (for positive inhibition control).

-

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: Add the fluorogenic HDAC substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination and Development: Stop the reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Fluorescence Measurement: Read the fluorescence in a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the N-substituted benzamide relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

NF-κB and STAT3 Signaling Pathways: Targeting Inflammation and Cancer

N-substituted benzamides have also been shown to modulate key intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. These pathways are often dysregulated in inflammatory diseases and cancer.

Mechanism of Action

-

NF-κB Pathway Inhibition: The NF-κB pathway is a central regulator of inflammation and cell survival. Some N-substituted benzamides, such as declopramide and its acetylated variants, have been shown to inhibit NF-κB activation. [1][11][12][13]A key mechanism of this inhibition is the prevention of the degradation of IκBβ, an inhibitory protein that sequesters NF-κB in the cytoplasm. [11]By stabilizing IκBβ, these compounds prevent the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory and anti-apoptotic genes.

-

STAT3 Signaling Inhibition: The STAT3 pathway is another critical signaling cascade involved in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is a common feature of many cancers. Certain N-substituted sulfamoylbenzamide derivatives have been identified as potent inhibitors of the STAT3 signaling pathway. [14][15]These compounds typically act by inhibiting the phosphorylation of STAT3 at the Tyr705 residue, a critical step for its activation and dimerization. [15]This prevents the nuclear translocation of STAT3 and the subsequent transcription of its target genes.

Quantitative Data: Inhibition of Signaling Pathways

The inhibitory activity of N-substituted benzamides on these signaling pathways can be assessed in cell-based assays.

| Compound | Pathway | Cell Line | IC50 | Reference |

| Compound B12 | STAT3 | MDA-MB-231 | 0.61-1.11 µM | [14][15] |

| Compound B12 | STAT3 | HCT-116 | 0.61-1.11 µM | [14][15] |

| Compound B12 | STAT3 | SW480 | 0.61-1.11 µM | [14][15] |

| LLL12 | STAT3 | MDA-MB-231 | 3.09 µM | [16] |

| Compound 51 | NF-κB | - | 172.2 nM | [4] |

Experimental Protocols

4.3.1. IκBα Degradation Assay (Western Blot)

This protocol assesses the ability of an N-substituted benzamide to inhibit the degradation of IκBα, a key step in NF-κB activation.

Materials:

-

Cell line responsive to NF-κB activation (e.g., HeLa, HEK293)

-

NF-κB activator (e.g., TNF-α)

-

N-substituted benzamide of interest

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against IκBα

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate the cells and allow them to adhere. Pre-treat the cells with various concentrations of the N-substituted benzamide for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 15-30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane.

-

Incubate with the primary antibody against IκBα.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescent substrate.

-

-

Data Analysis: Compare the levels of IκBα in the treated and untreated samples. A potent inhibitor will prevent the degradation of IκBα in the presence of the stimulus.

4.3.2. STAT3 Phosphorylation Assay (Western Blot)

This protocol measures the effect of an N-substituted benzamide on the phosphorylation of STAT3.

Materials:

-

Cell line with active or inducible STAT3 signaling

-

N-substituted benzamide of interest

-

Stimulating agent if required (e.g., IL-6)

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer

-

Primary antibodies against phospho-STAT3 (Tyr705) and total STAT3

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat the cells with the N-substituted benzamide for the desired time. If necessary, stimulate the cells with an appropriate agent to induce STAT3 phosphorylation.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.

-

Western Blotting:

-

Perform SDS-PAGE and protein transfer as described above.

-

Block the membrane.

-

Incubate with the primary antibody against phospho-STAT3 (Tyr705).

-

Visualize the bands.

-

-

Normalization: Strip the membrane and re-probe with an antibody against total STAT3 to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities and express the level of phosphorylated STAT3 as a ratio to total STAT3. Compare the ratios between treated and untreated samples.

Conclusion

N-substituted benzamides are a clinically significant class of drugs that owe their therapeutic versatility to their interactions with a range of molecular targets. From the well-established antagonism of dopamine and serotonin receptors to the emerging roles in epigenetic modulation and inhibition of key signaling pathways, these compounds continue to be a rich source for drug discovery and development. The in-depth understanding of their mechanisms of action, supported by robust quantitative data and validated experimental protocols as outlined in this guide, is crucial for the rational design of novel and improved N-substituted benzamide-based therapies for a multitude of diseases.

References

- Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British journal of cancer, 81(6), 981–988. [Link]

- Patsnap Synapse. (2024). What is the mechanism of Entinostat?

- Schoemaker, H., Claustre, Y., Fage, D., Rouquier, L., Chergui, K., Curet, O., ... & Scatton, B. (1997). Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity. The Journal of pharmacology and experimental therapeutics, 280(1), 83–97. [Link]

- Briejer, M. R., Akkermans, L. M., Meulemans, A. L., Lefebvre, R. A., & Schuurkes, J. A. (2001). An improved in vitro bioassay for the study of 5-HT(4) receptors in the human isolated large intestinal circular muscle. British journal of pharmacology, 133(5), 707–714. [Link]

- Oreate AI. (2026). Pharmacological Properties and Clinical Application Research Progress of Entinostat.

- Li, Y., Zhang, J., Wang, Y., Li, S., Wang, C., Li, X., ... & Zhang, Y. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. European journal of medicinal chemistry, 218, 113362. [Link]

- Briejer, M. R., Akkermans, L. M., Meulemans, A. L., Lefebvre, R. A., & Schuurkes, J. A. (2001). An improved in vitro bioassay for the study of 5-HT4 receptors in the human isolated large intestinal circular muscle. Naunyn-Schmiedeberg's archives of pharmacology, 363(5), 527–534. [Link]

- Carvajal, A., Pajecka, K., & Carvajal, F. (2001). R-zacopride, a 5-HT3 antagonist/5-HT4 agonist, reduces sleep apneas in rats. Pharmacology, biochemistry, and behavior, 69(1-2), 283–289. [Link]

- Wang, X., Yue, P., Chan, C. B., Ye, K., & Turkson, J. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. European Journal of Medicinal Chemistry, 218, 113362. [Link]

- Perrault, G., Depoortere, R., Morel, E., Sanger, D. J., & Scatton, B. (1997). Amisulpride: from animal pharmacology to therapeutic action. The International journal of neuropsychopharmacology, 1(S1), S29–S36. [Link]

- Liu, M., Lu, Y., Yang, J., Li, R., & Li, Z. (2005). Mosapride citrate, a novel 5-HT4 agonist and partial 5-HT3 antagonist, ameliorates constipation in parkinsonian patients. Movement disorders : official journal of the Movement Disorder Society, 20(6), 680–686. [Link]

- Pani, L., Gessa, G. L., & Corsini, G. U. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.

- Bressi, J. C., Jennings, A. J., Skene, R., Wu, Y., Melkus, R., De Jong, R., ... & Gangloff, A. R. (2010). Exploration of the HDAC2 foot pocket: synthesis and SAR of substituted N-(2-aminophenyl)benzamides. Bioorganic & medicinal chemistry letters, 20(10), 3142–3145. [Link]

- Patsnap Synapse. (2024). What is the mechanism of Cisapride Monohydrate?

- Kato, S., Morie, T., & Yoshida, N. (1995). Effects of mosapride citrate, a 5-HT4-receptor agonist, on gastric emptying and gastrointestinal transit in rats. The Japanese journal of pharmacology, 67(3), 221–226. [Link]

- ResearchGate. (n.d.). IC50 values of the patented STAT3 inhibitor LLL12 (43), alongside...

- Wang, Y., Zhang, J., Li, Y., Li, S., Wang, C., Li, X., ... & Zhang, Y. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. European journal of medicinal chemistry, 218, 113362. [Link]

- Bio-protocol. (2014). Immunostaining Protocol: P-Stat3 (Xenograft and Mice).

- He, L., He, T., Farrar, S., Ji, L., Liu, J., & Rimando, A. M. (2017). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Molecules, 22(1), 154. [Link]

- Chu, W., Tu, Z., D'Addario, C., Li, C., Xu, J., & Zhu, L. (2005). [3H]4-(Dimethylamino)-N-(4-(4-(2-Methoxyphenyl)Piperazin-1-yl)-Butyl)Benzamide. Synapse, 58(3), 159–167. [Link]

- Farde, L., Ehrin, E., Eriksson, L., Greitz, T., Hall, H., Hedström, C. G., ... & Sedvall, G. (1985). Substituted benzamides as ligands for visualization of dopamine receptor binding in the human brain by positron emission tomography. Proceedings of the National Academy of Sciences, 82(11), 3863-3867. [Link]

- Gale, J. D., Grossman, C. J., Whitehead, J. W., Webber, A. W., & Smith, R. J. (1994). R-zacopride, a 5-HT3 antagonist/5-HT4 agonist, reduces sleep apneas in rats. Journal of medicinal chemistry, 37(9), 1320-1325. [Link]

- Liberg, D., Lazarevic, B., Pero, R. W., & Leanderson, T. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. British Journal of Cancer, 81(6), 981. [Link]

- Ito, H., Kadowaki, M., & Takeda, M. (1995). Development of potent serotonin-3 (5-HT3) receptor antagonists. I. Structure-activity relationships of 2-alkoxy-4-amino-5-chlorobenzamide derivatives. Chemical and Pharmaceutical Bulletin, 43(9), 1530-1537. [Link]

- Emerit, M. B., Miquel, M. C., Gozlan, H., & Hamon, M. (1992). The potent 5-HT3 receptor antagonist (R)-zacopride labels an additional high affinity site in the central nervous system. European journal of pharmacology, 211(1), 133–136. [Link]

- Farde, L., Hall, H., Ehrin, E., & Sedvall, G. (1986). [11C]-raclopride: a novel substituted benzamide for PET studies of dopamine D2 receptors in brain. Psychopharmacology, 89, S13. [Link]

- ResearchGate. (n.d.). IC50 values of the patented STAT3 inhibitor LLL12 (43), alongside those of WP1066 and S3I-201 (10) (US 20110212911 A1).

- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.

- Lindgren, H., Ivars, F., & Leanderson, T. (2001). N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes. Molecular immunology, 38(4), 267–277. [Link]

- ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology.

- ResearchGate. (n.d.). Zacopride is a full agonist in 5-HT4-TG.First zacopride was cumulative...

- Psych Scene Hub. (2020). Amisulpride - Mechanism of Action and Psychopharmacology.